Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate is an organofluorine compound characterized by its unique spirocyclic structure, which is notable for being a conformationally restricted isostere of gem-difluorocycloalkanes. This compound is recognized for its distinct chemical and physical properties, making it valuable in various scientific applications. The molecular formula of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate is with a molecular weight of approximately 190.19 g/mol .
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate can be synthesized from various precursors, particularly through the deoxofluorination of methyl 6-oxospiro[3.3]heptane-2-carboxylate . It falls under the category of spirocyclic compounds and organofluorine compounds, which are widely studied due to their unique reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate typically employs a convergent synthesis strategy. A common precursor used in this synthesis is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthesis involves several steps:
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate undergoes several types of chemical reactions:
Typical reagents for these reactions include amines and thiols for substitution reactions, as well as bases and catalysts for facilitating ring closure .
The mechanism of action for methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate primarily involves its interaction with specific molecular targets within biological systems. The spirocyclic structure enhances its binding properties and stability, allowing it to modulate enzyme activities and interact with receptors effectively . These interactions are crucial for exploring its potential biological activities.
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate exhibits several notable physical and chemical properties:
These properties contribute to its utility in various applications across chemistry and materials science.
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate has diverse applications in scientific research:
This compound's unique structure and properties make it a promising candidate for further research in both academic and industrial settings.
Conformationally restricted scaffolds like spiro[3.3]heptane serve as three-dimensional bioisosteres for saturated carbocycles, addressing fundamental challenges in drug design. These rigid frameworks reduce the entropic penalty upon binding to biological targets by pre-organizing functional groups in specific spatial orientations. The spiro[3.3]heptane core is particularly valuable as it mimics the spatial projection of substituents found in 1,3-disubstituted cyclohexanes while offering superior metabolic stability and reduced lipophilicity (LogP) compared to its monocyclic counterparts [4] [6]. This geometric precision enables medicinal chemists to fine-tune pharmacokinetic profiles without compromising target engagement. Additionally, the increased saturation (Fsp³ = 0.57) and molecular complexity of spiro[3.3]heptanes enhance escape from flat chemical space, addressing screening library limitations [4] [8].
Table 1: Physicochemical Properties of Methyl 6,6-Difluorospiro[3.3]heptane-2-carboxylate
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₉H₁₂F₂O₂ | Calculated from structure |
Molecular Weight | 190.19 g/mol | Mass spectrometry |
SMILES String | COC(=O)C1CC2(C1)CC(C2)(F)F | Canonical representation |
CAS Registry Number | 1419101-40-8 | Unique chemical identifier |
Storage Conditions | Inert atmosphere, RT | Manufacturer specifications |
LogP (Predicted) | ~1.8 | Computational estimation |
The strategic integration of spiro[3.3]heptanes into drug discovery accelerated following seminal work on Maraviroc (CCR5 antagonist) and Ivosidenib (IDH1 inhibitor), which demonstrated the therapeutic impact of aliphatic fluorination [4]. Early spiro[3.3]heptane derivatives faced synthetic accessibility challenges, limiting their use to simple non-fluorinated analogs. However, advances in deoxofluorination chemistry (e.g., Morph-DAST, XtalFluor-E) enabled practical routes to 6,6-difluorinated variants [4] [8]. Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate emerged as a key synthetic intermediate around 2020, when multigram synthetic protocols (up to 0.47 kg batches) overcame previous scalability barriers [4] [8]. This building block now enables efficient access to diverse pharmacophores, including primary amines, carboxylic acids, and sulfonyl chlorides, fueling its adoption in lead optimization campaigns targeting CNS and oncology indications.
The gem-difluoromethylene (CF₂) group serves as a polar hydrophobic bioisostere for carbonyls, methylenes, or oxygen atoms, profoundly altering molecular properties without significant steric perturbation. Systematic studies on fluorinated cycloalkanes demonstrate that 6,6-difluorination of spiro[3.3]heptane:
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: